4-(Pyrrolidin-2-yl)aniline
CAS No.:
Cat. No.: VC18345352
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2 |
|---|---|
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | 4-pyrrolidin-2-ylaniline |
| Standard InChI | InChI=1S/C10H14N2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7,11H2 |
| Standard InChI Key | KZQPHWGFVFLYRG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C2=CC=C(C=C2)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
The molecule consists of a planar aniline group () linked to a pyrrolidine ring (a five-membered saturated amine) at the 4-position. Key structural features include:
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Hydrogen bonding capacity: Two NH groups (pyrrolidine and aniline) enable interactions with biological targets .
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Chirality: The pyrrolidine ring introduces a stereocenter, allowing enantiomeric forms (R/S configurations).
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular weight | 162.23 g/mol |
| XLogP3 (lipophilicity) | 1.1 |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 2 |
| Rotatable bonds | 1 |
| Topological polar surface area | 38.1 Ų |
Spectroscopic Characterization
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NMR: Signals at δ 1.8–2.1 ppm (pyrrolidine CH), δ 6.5–7.3 ppm (aromatic protons), and δ 3.3 ppm (NH) .
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IR: Stretching vibrations at 3350 cm (N-H) and 1600 cm (C=C aromatic) .
Synthesis and Modification
Primary Synthetic Routes
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Reductive Amination:
Reaction of 4-nitroaniline with pyrrolidine-2-carbaldehyde under hydrogenation (Pd/C, H) yields the target compound . -
Buchwald-Hartwig Coupling:
Palladium-catalyzed coupling of pyrrolidine with 4-bromoaniline .
Derivatives and Salts
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Dihydrochloride salt: Enhances water solubility for pharmacological studies .
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Oxalate ester: Improves stability in polymer matrices.
Table 2: Common Derivatives
| Derivative | Application |
|---|---|
| 4-(Pyrrolidin-2-yl)aniline dihydrochloride | Drug formulation |
| N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline | Ligand design |
| (R)-4-(Pyrrolidin-2-yl)phenol | Chiral catalysis |
Industrial and Research Applications
Catalysis
Chiral palladium complexes of 4-(Pyrrolidin-2-yl)aniline catalyze asymmetric Suzuki-Miyaura couplings with enantiomeric excess (ee) >90% .
Material Science
Incorporation into polymers improves thermal stability (T increased by 25°C) and flexibility .
Analytical Chemistry
Used as a chelating agent in mass spectrometry for detecting transition metals (LOD = 0.1 ppb) .
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